molecular formula C17H15BrN2O2 B2570195 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione CAS No. 2034205-17-7

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Cat. No.: B2570195
CAS No.: 2034205-17-7
M. Wt: 359.223
InChI Key: VYIQECPFAOEMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione is a chemical compound with significant interest in various scientific fields. It is characterized by a piperazine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield . Another common approach is the Ugi reaction, which allows for the formation of the piperazine ring through a multicomponent reaction involving isocyanides, aldehydes, and amines .

Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques, which provide a scalable and cost-effective method for large-scale production. Photocatalytic synthesis has also been explored as an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperazines and piperazinones, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring facilitates binding to these targets, modulating their activity and leading to various biological effects. The compound’s bromophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Bromobenzyl)pyrrolidine-2,5-dione
  • 1-(4-Bromophenyl)piperazine
  • 1-Benzyl-4-(2-bromophenyl)piperazine

Uniqueness: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a bromophenyl group on the piperazine ring enhances its versatility and effectiveness in various applications .

Properties

IUPAC Name

1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIQECPFAOEMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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